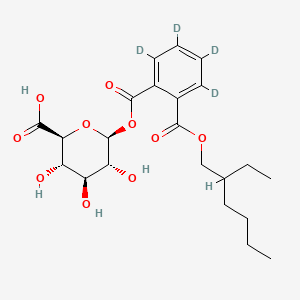

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4

Description

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is a deuterated glucuronide conjugate of mono-(2-ethyl-hexyl) phthalate. This compound is a metabolite of di-(2-ethyl-hexyl) phthalate, which is widely used as a plasticizer in various consumer products. The deuterated form is often used in scientific research to study metabolic pathways and the effects of phthalates on biological systems.

Properties

Molecular Formula |

C22H30O10 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15-,16-,17+,18-,22-/m0/s1/i6D,7D,9D,10D |

InChI Key |

UDJLVIABEVCMKC-IUJFLSJQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 typically involves the glucuronidation of mono-(2-ethyl-hexyl) phthalate. This process can be carried out using recombinant UDP-glucuronosyltransferases and microsomes from the liver and intestine . The reaction conditions often include the use of specific enzymes and cofactors to facilitate the glucuronidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The process is optimized to ensure high yield and purity of the final product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the glucuronide conjugate.

Chemical Reactions Analysis

Types of Reactions

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 primarily undergoes glucuronidation reactions. This process involves the addition of a glucuronic acid moiety to the parent compound, facilitated by UDP-glucuronosyltransferases .

Common Reagents and Conditions

The glucuronidation reactions typically require UDP-glucuronic acid as a cofactor and specific UDP-glucuronosyltransferases as catalysts. The reactions are carried out under controlled conditions to ensure the formation of the desired glucuronide conjugate.

Major Products Formed

The major product formed from the glucuronidation of mono-(2-ethyl-hexyl) phthalate is this compound. This compound is a stable metabolite that can be further analyzed for its biological effects and metabolic pathways.

Scientific Research Applications

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is used in various scientific research applications, including:

Chemistry: Studying the metabolic pathways of phthalates and their glucuronide conjugates.

Medicine: Understanding the toxicokinetics and metabolism of phthalates in humans and animals.

Industry: Developing safer alternatives to traditional plasticizers and assessing the environmental impact of phthalates.

Mechanism of Action

The mechanism of action of mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 involves its role as a metabolite of di-(2-ethyl-hexyl) phthalate. The glucuronidation process facilitates the detoxification and excretion of the parent compound. The molecular targets and pathways involved include various UDP-glucuronosyltransferases that catalyze the glucuronidation reactions .

Comparison with Similar Compounds

Similar Compounds

- Mono-(2-ethyl-hexyl) phthalate

- Di-(2-ethyl-hexyl) phthalate

- Mono-(2-ethyl-hexyl) phthalate-d4

Uniqueness

Mono-(2-ethyl-hexyl) phthalate (phenyl) glucuronide-d4 is unique due to its deuterated form, which allows for precise tracking and analysis in metabolic studies. The incorporation of deuterium atoms provides a distinct advantage in studying the metabolic fate and biological effects of phthalates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.